Cas no 883541-93-3 (5-methyl-1H-1,3-benzodiazole-2-carbaldehyde)

5-Methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzodiazole core substituted with a methyl group at the 5-position and a formyl group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions, while the benzodiazole scaffold contributes to its potential biological activity. Its well-defined reactivity and stability under standard conditions make it suitable for use in controlled synthetic processes. The compound is typically handled under inert conditions to preserve its integrity.
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde structure
883541-93-3 structure
Product Name:5-methyl-1H-1,3-benzodiazole-2-carbaldehyde
CAS No:883541-93-3
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD07778422
CID:710412
Update Time:2025-10-23

5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxaldehyde,6-methyl-
    • 5-Methyl-1H-benzoimidazole-2-carbaldehyde
    • 6-methyl-1H-benzimidazole-2-carbaldehyde
    • 6-METHYL-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE,
    • 6-METHYL-1H-BENZO[D]IMIDAZOLE-2-CARBALDEHYDE
    • 6-Methyl-1H-benzoimidazole-2-carbaldehyde
    • 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde
    • 1H-Benzimidazole-2-carboxaldehyde, 5-methyl- (9CI)
    • 6-Methyl-1H-benzimidazole-2-carboxaldehyde (ACI)
    • MDL: MFCD07778422
    • Inchi: 1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11)
    • InChI Key: MLUADZVRNSJOLM-UHFFFAOYSA-N
    • SMILES: O=CC1NC2C(=CC(C)=CC=2)N=1

Computed Properties

  • Exact Mass: 160.06400
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 16
  • XLogP3: nothing

Experimental Properties

  • PSA: 45.75000
  • LogP: 1.68380

5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  65 °C; 5 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Ethyl acetate ;  1 h, 65 °C
Reference
Synthesis and biological evaluation of benzimidazole phenylhydrazone derivatives as antifungal agents against phytopathogenic fungi
Wang, Xing; et al, Molecules, 2016, 21(11), 1574/1-1574/14

Production Method 2

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Ethyl acetate ;  1 h, 65 °C
Reference
Synthesis and biological evaluation of benzimidazole phenylhydrazone derivatives as antifungal agents against phytopathogenic fungi
Wang, Xing; et al, Molecules, 2016, 21(11), 1574/1-1574/14

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Reference
One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives
Jiang, Zeng-qiang; et al, Synthesis, 2015, 47(13), 1913-1921

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide ;  pH 7, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Reference
One-Pot Base-Mediated Synthesis of Functionalized Aza-Fused Polycyclic Quinoline Derivatives
Jiang, Zeng-qiang; et al, Synthesis, 2015, 47(13), 1913-1921

5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Raw materials

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Amadis Chemical Company Limited
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(CAS:883541-93-3)5-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Order Number:A862227
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):338.0
Email:sales@amadischem.com

Additional information on 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde

Recent Advances in the Study of 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 883541-93-3) and Its Applications in Chemical Biology and Medicine

5-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 883541-93-3) is a benzimidazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a versatile building block for the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its utility in drug discovery and development, particularly in the context of targeting protein-protein interactions and modulating enzymatic activity.

One of the key areas of research involving 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The study highlighted the compound's ability to form hydrogen bonds with key residues in the ATP-binding pocket of CDK2, suggesting its potential as a scaffold for developing novel anticancer agents.

In addition to its applications in kinase inhibition, 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde has been investigated for its antimicrobial properties. A recent report in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of benzimidazole derivatives using this compound as a starting material. These derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity toward mammalian cells. The researchers attributed this selectivity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.

Another promising avenue of research involves the use of 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde in the development of fluorescent probes for bioimaging. A 2022 study in Analytical Chemistry showcased the synthesis of a benzimidazole-based fluorescent probe derived from this compound, which demonstrated high selectivity for detecting reactive oxygen species (ROS) in live cells. This probe enabled real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases, providing valuable insights into disease mechanisms and potential therapeutic interventions.

Despite these advancements, challenges remain in the optimization of 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde derivatives for clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Nevertheless, the compound's versatility and demonstrated biological activities make it a promising candidate for future drug discovery efforts.

In conclusion, 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 883541-93-3) represents a valuable tool in chemical biology and medicinal chemistry. Its applications span from kinase inhibition and antimicrobial therapy to bioimaging, underscoring its potential to contribute to the development of novel therapeutic agents. Ongoing research will likely uncover additional uses for this compound, further solidifying its role in advancing biomedical science.

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Amadis Chemical Company Limited
(CAS:883541-93-3)5-methyl-1H-1,3-benzodiazole-2-carbaldehyde
A862227
Purity:99%
Quantity:1g
Price ($):338.0
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